molecular formula C16H16O5S B2899117 2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate CAS No. 443662-76-8

2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate

Cat. No.: B2899117
CAS No.: 443662-76-8
M. Wt: 320.36
InChI Key: SZDMBDXSPYEWNA-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate (CAS 443662-76-8) is a valuable chemical building block in medicinal chemistry and organic synthesis. With the molecular formula C16H16O5S and a molecular weight of 320.36, this compound features a benzaldehyde core functionalized with an ethoxy group and a 4-methylbenzenesulfonate (tosylate) ester . The formyl group makes it a versatile precursor for the preparation of Schiff base ligands, which are explored for their potential biological activities, including antibacterial and antitumour properties . Recent scientific investigations highlight its role as a key intermediate in the design and synthesis of non-acidic aldose reductase inhibitors (ARIs) . The 4-methylbenzenesulfonate warhead in such derivatives is crucial for binding to the anion-binding pocket of the aldose reductase enzyme (ALR2), a target implicated in diabetic complications such as neuropathy, nephropathy, and retinopathy . By inhibiting ALR2, these research compounds help in studying the underlying mechanisms of diabetic complications and in developing potential therapeutic agents . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5S/c1-3-20-16-10-13(11-17)6-9-15(16)21-22(18,19)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDMBDXSPYEWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent and intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate involves its reactivity at the formyl and sulfonate groups. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds differ in substituents on the phenyl ring, sulfonate ester groups, or appended functional groups, leading to variations in reactivity, stability, and applications. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³)
2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate - C₁₆H₁₆O₅S ~336.36 2-Ethoxy, 4-formyl, 4-Me-SO₃ N/A ~1.297 (predicted)
4-Formylphenyl 4-methylbenzenesulfonate 80459-48-9 C₁₄H₁₂O₄S 276.31 4-Formyl, 4-Me-SO₃ N/A N/A
2-Ethoxy-4-formylphenyl acetate 72207-94-4 C₁₂H₁₄O₅ 238.24 2-Ethoxy, 4-formyl, acetate N/A N/A
2-Ethoxy-4-formylphenyl isobutyrate 188417-26-7 C₁₃H₁₆O₄ 236.26 2-Ethoxy, 4-formyl, isobutyrate 328.5 1.1
2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate 431929-61-2 C₁₆H₁₆O₆S 336.36 2-Ethoxy, 4-formyl, 4-MeO-SO₃ 524.6 (predicted) 1.297 (predicted)

Key Differences

Substituent Effects on Reactivity: The ethoxy group in this compound increases steric hindrance compared to 4-Formylphenyl 4-methylbenzenesulfonate, reducing nucleophilic attack rates at the formyl group .

Leaving Group Efficiency :

  • 4-Methylbenzenesulfonate (tosyl) groups are superior leaving groups compared to acetate or isobutyrate esters, making the target compound more reactive in SN2 reactions ().

Thermal Stability :

  • Compounds with bulkier ester groups (e.g., isobutyrate) exhibit higher boiling points (328.5°C for 188417-26-7) due to increased van der Waals interactions, whereas sulfonates like 431929-61-2 have predicted higher thermal stability (524.6°C) .

Synthetic Utility :

  • The target compound’s tosyl group facilitates its use in protecting-group strategies and cross-coupling reactions, unlike acetate derivatives, which are more prone to hydrolysis ().
  • 4-Formylphenyl 4-methylbenzenesulfonate (CAS 80459-48-9) is a precursor in microwave-assisted syntheses of heterocycles, but lacks the ethoxy group’s directing effects .

Table 2: Application Comparison

Compound Primary Applications Notable Reactivity
Target Compound Pharmaceutical intermediates, protecting groups Nucleophilic substitutions, cross-couplings
4-Formylphenyl 4-methylbenzenesulfonate Heterocycle synthesis (e.g., pyrimidines) Condensation with urea/thiourea derivatives
2-Ethoxy-4-formylphenyl isobutyrate Flavor/fragrance industry (vanillin analogs) Ester hydrolysis, aldol reactions
2-Ethoxy-4-methoxybenzenesulfonate High-temperature reactions Sulfonate transfer in macromolecular chemistry

Research Findings and Trends

  • Synthetic Methodologies : Microwave irradiation () and cesium carbonate-mediated reactions () are effective for sulfonate ester synthesis, improving yields and reducing side products.
  • Structure-Activity Relationships : Electron-withdrawing groups (e.g., formyl) enhance electrophilicity, while alkoxy groups (e.g., ethoxy) modulate solubility in polar solvents .
  • Emerging Applications : The target compound’s structural analogs are being explored in drug delivery systems due to their hydrolytic stability and tunable release profiles ().

Biological Activity

2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including experimental findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C17H18O4S
  • Molecular Weight : 318.39 g/mol
  • IUPAC Name : this compound

The compound features a formyl group attached to a phenyl ring, which is further substituted with an ethoxy group and a sulfonate moiety. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that:

  • IC50 Value : 25 µg/mL

This IC50 value demonstrates that the compound possesses considerable antioxidant activity, which may play a role in mitigating oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxic effects. The compound showed:

Cell LineIC50 Value (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)30

These results indicate that the compound may possess potential anticancer properties, warranting further investigation into its mechanism of action.

Case Study: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal explored the antimicrobial efficacy of various sulfonate derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria, suggesting its potential use in treating infections where conventional antibiotics fail .

Research Findings on Antioxidant Properties

Another research article focused on the antioxidant properties of the compound and compared it with standard antioxidants like ascorbic acid. The findings indicated that while ascorbic acid had an IC50 of approximately 15 µg/mL, the tested compound's IC50 was slightly higher but still significant .

Cytotoxic Mechanism Investigation

A detailed investigation into the cytotoxic mechanisms revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This pathway activation was confirmed through flow cytometry analysis and Western blotting techniques .

Q & A

Q. What are the recommended methodologies for synthesizing 2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate, and how do reaction conditions influence yield and purity?

Synthesis typically involves esterification between 4-methylbenzenesulfonyl chloride and a phenolic precursor (e.g., 2-ethoxy-4-formylphenol) under basic conditions. Key steps include:

  • Dissolving the phenolic compound in a polar aprotic solvent (e.g., dichloromethane or THF) and adding a base (e.g., pyridine or triethylamine) to deprotonate the hydroxyl group .
  • Slow addition of 4-methylbenzenesulfonyl chloride at 0–5°C to minimize side reactions.
  • Reaction completion monitored via TLC or NMR .
  • Purification via recrystallization from ethanol/water mixtures, yielding colorless crystals (45–60% yield) . Critical factors : Temperature control, stoichiometric ratios (1:1 for phenol:sulfonyl chloride), and solvent polarity directly impact purity. Excess base can hydrolyze the sulfonate ester.

Q. How can crystallographic techniques validate the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Growing high-quality crystals via slow evaporation (e.g., ethanol/water) .
  • Data collection using a Bruker D8 Quest ECO diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
  • Structure solution with SHELXS (direct methods) and refinement using SHELXL (full-matrix least-squares on F2F^2) . Example data :
ParameterValue
Crystal systemMonoclinic
Space groupP21/nP2_1/n
a,b,ca, b, c (Å)14.6392, 5.7111, 17.5295
RintR_{\text{int}}0.027
R1R_1 (I>2σI > 2\sigma)0.042
This confirms the sulfonate ester geometry and ethoxy/formyl substituent positions .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

The sulfonate oxygen atoms act as hydrogen-bond acceptors, while the ethoxy and formyl groups may participate as donors. Graph-set analysis (NatomN_{\text{atom}}) can classify interactions:

  • Primary interactions : N—HO\text{N—H} \cdots \text{O} (e.g., from adjacent molecules) form infinite [010] chains .
  • Secondary interactions : Weak C—HO\text{C—H} \cdots \text{O} contacts stabilize the lattice . Impact : Stronger hydrogen bonds correlate with higher melting points and reduced solubility in non-polar solvents .

Q. What computational methods are suitable for modeling the electronic properties and reactivity of this compound?

  • DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). The formyl group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity at the sulfonate ester .
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina. The ethoxy group’s hydrophobicity may influence binding affinity .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) for this compound?

Discrepancies arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

  • Standardized conditions : Use deuterated DMSO or CDCl₃ for NMR; compare with calculated shifts (e.g., ACD/Labs or ChemDraw).
  • 2D NMR : HSQC and HMBC resolve overlapping signals, confirming connectivity between ethoxy (δ\delta 1.2–1.4 ppm) and aromatic protons (δ\delta 7.0–8.0 ppm) .
  • Cross-validation : Pair NMR with IR (sulfonate S=O stretch at 1170–1200 cm⁻¹) and mass spectrometry (ESI-MS: [M+H]⁺ expected at m/z 335.08) .

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